molecular formula C17H15N3O2S B2384096 7-methyl-N-(2-(methylthio)phenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877650-43-6

7-methyl-N-(2-(methylthio)phenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2384096
CAS No.: 877650-43-6
M. Wt: 325.39
InChI Key: JIVRDHORTXZHLL-UHFFFAOYSA-N
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Description

7-methyl-N-(2-(methylthio)phenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the pyrido[1,2-a]pyrimidine family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N-(2-(methylthio)phenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde to form the pyrido[1,2-a]pyrimidine core. Subsequent functionalization steps introduce the methyl, methylthio, and carboxamide groups under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

7-methyl-N-(2-(methylthio)phenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrido[1,2-a]pyrimidine core can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidine derivatives with different substituents. Examples include:

  • 7-methyl-N-(2-(methylthio)phenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxamide
  • 7-methyl-N-(2-(methylthio)phenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-5-carboxamide

Uniqueness

The uniqueness of 7-methyl-N-(2-(methylthio)phenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-methyl-N-(2-methylsulfanylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-11-7-8-15-18-9-12(17(22)20(15)10-11)16(21)19-13-5-3-4-6-14(13)23-2/h3-10H,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVRDHORTXZHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=CC=C3SC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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